Cas no 2359649-81-1 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
Produktname:INDEX NAME NOT YET ASSIGNED
INDEX NAME NOT YET ASSIGNED Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 17,19-Metheno-1H,5H-cyclopent[5,6][1,4]oxazino[3,4-i]pyrazolo[4,3-f]pyrido[3,2-l][1,4,8,10]oxatriazacyclotridecin-14(11H)-one, 7-fluoro-2,3,3a,12,13,20a-hexahydro-11-methyl-, (3aR,11S,20aS)-
- (13E,14E,15aR,18aS,5S)-35-fluoro-5-methyl-15,15a,16,17,18,18a-hexahydro-4-oxa-7-aza-1(5,3)-cyclopenta[b]pyrazolo[1',5':1,2]pyrimido[4,5-e][1,4]oxazina-3(3,2)-pyridinacyclooctaphan-8-one
- Enbezotinib
- MS-27459
- UNII-F6EVK907XR
- Enbezotinib?
- Enbezotinib (USAN/INN)
- 17,?19-?Metheno-?1H,?5H-?cyclopent[5,?6]?[1,?4]?oxazino[3,?4-?i]?pyrazolo[4,?3-?f]?pyrido[3,?2-?l]?[1,?4,?8,?10]?oxatriazacyclotridec?in-?14(11H)?-?one, 7-?fluoro-?2,?3,?3a,?12,?13,?20a-?hexahydro-?11-?methyl-?, (3aR,?11S,?20aS)?-
- D12559
- EX-A5454
- TPX-0046
- CS-0376071
- 2411115-73-4
- GLXC-25750
- AKOS040758980
- Enbezotinib [WHO-DD]
- HY-145565
- F83890
- CHEMBL5095062
- AC-37118
- (3aR,11S,20aS)-7-Fluoro-2,3,3a,12,13,20a-hexahydro-11-methyl-17,19-metheno-1H,5H-cyclopent[5,6][1,4]oxazino[3,4-i]pyrazolo[4,3-f]pyrido[3,2-l][1,4,8,10]oxatriazacyclotridecin-14(11H)-one
- 2359649-81-1
- SCHEMBL22076321
- (3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one
- Enbezotinib [INN]
- F6EVK907XR
- ENBEZOTINIB [USAN]
- INDEX NAME NOT YET ASSIGNED
-
- Inchi: 1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m0/s1
- InChI-Schlüssel: BYYQDEOVMILBQT-XZJROXQQSA-N
- Lächelt: O1C2=NC=C(F)C=C2CN2[C@]3([H])CCC[C@]3([H])OC3=CN4C(N=C23)=C(C=N4)C(=O)NC[C@@H]1C
Berechnete Eigenschaften
- Genaue Masse: 424.16591672g/mol
- Monoisotopenmasse: 424.16591672g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 0
- Komplexität: 702
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 93.9Ų
INDEX NAME NOT YET ASSIGNED Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A1603075-5mg |
Enbezotinib |
2359649-81-1 | 99% | 5mg |
$123.0 | 2025-02-28 | |
MedChemExpress | HY-145565-10mM*1 mL in DMSO |
Enbezotinib |
2359649-81-1 | 99.50% | 10mM*1 mL in DMSO |
¥4950 | 2024-04-18 | |
Ambeed | A1603075-10mg |
Enbezotinib |
2359649-81-1 | 99% | 10mg |
$184.0 | 2025-02-28 | |
1PlusChem | 1P023OXQ-50mg |
TPX-0046 |
2359649-81-1 | 99% | 50mg |
$2612.00 | 2024-05-23 | |
MedChemExpress | HY-145565-5mg |
Enbezotinib |
2359649-81-1 | 99.50% | 5mg |
¥4500 | 2024-04-18 | |
1PlusChem | 1P023OXQ-100mg |
TPX-0046 |
2359649-81-1 | 99% | 100mg |
$4157.00 | 2024-05-23 | |
Ambeed | A1603075-50mg |
Enbezotinib |
2359649-81-1 | 99% | 50mg |
$592.0 | 2025-02-28 | |
1PlusChem | 1P023OXQ-5mg |
TPX-0046 |
2359649-81-1 | 99% | 5mg |
$552.00 | 2024-05-23 | |
1PlusChem | 1P023OXQ-10mg |
TPX-0046 |
2359649-81-1 | 99% | 10mg |
$838.00 | 2024-05-23 | |
MedChemExpress | HY-145565-10mg |
Enbezotinib |
2359649-81-1 | 99.50% | 10mg |
¥7000 | 2024-04-18 |
INDEX NAME NOT YET ASSIGNED Verwandte Literatur
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
3. Book reviews
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
2359649-81-1 (INDEX NAME NOT YET ASSIGNED) Verwandte Produkte
- 63085-63-2(Phenol, 4-(2,6-dimethylheptyl)-)
- 2229542-12-3(tert-butyl 3-(5-chloro-1H-indol-2-yl)piperazine-1-carboxylate)
- 474094-06-9(Ethyl 2-methyl-2-(methyltellanyl)propanoate)
- 2138376-24-4(2-chloro-7-fluoro-3-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one)
- 108158-04-9(3-Chlorothiophene-2-sulfonyl fluoride)
- 1996052-61-9(5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one)
- 1314139-85-9(4(2H)-Cycloheptapyrazolone, 5,6,7,8-tetrahydro-)
- 1421516-45-1(N-3-(furan-2-yl)-3-hydroxypropyl-1-benzofuran-2-carboxamide)
- 2751621-30-2(4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene)
- 1504304-16-8(4-Piperidinemethanol, 4-(2-methylpropyl)-)
Empfohlene Lieferanten
atkchemica
(CAS:2359649-81-1)INDEX NAME NOT YET ASSIGNED

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:2359649-81-1)TPX-0046

Reinheit:99%/99%/99%/99%
Menge:5mg/10mg/25mg/100mg
Preis ($):405/630/1332/3240